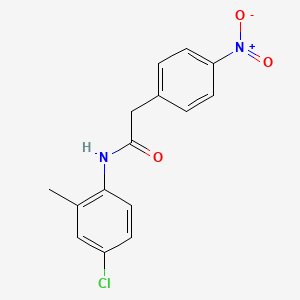
N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide, also known as DNFB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of naphthalene and has been used as a hapten to induce contact hypersensitivity in animals. DNFB has also been used as a reagent in organic synthesis and as a fluorescent probe for studying protein-ligand interactions.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide in inducing contact hypersensitivity is not fully understood. It is believed that this compound reacts with proteins in the skin to form hapten-protein complexes that are recognized by the immune system as foreign. This triggers an immune response that leads to the development of contact hypersensitivity.
Biochemical and physiological effects:
This compound has been shown to induce contact hypersensitivity in animals. This response is characterized by redness, swelling, and inflammation at the site of exposure. This compound has also been shown to have a cytotoxic effect on some cancer cells, although the mechanism of this effect is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide in lab experiments is that it is a well-established model for studying contact hypersensitivity. However, there are limitations to using this compound as a hapten. For example, it can be difficult to control the dose and route of exposure, which can affect the severity of the immune response. Additionally, some animals may not be sensitive to this compound, which can limit the usefulness of this model in certain studies.
Zukünftige Richtungen
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide. One area of interest is understanding the mechanism of action of this compound in inducing contact hypersensitivity. This could lead to the development of new therapies for conditions such as allergic contact dermatitis. Another area of interest is exploring the use of this compound as a fluorescent probe for studying protein-ligand interactions. This could lead to the development of new drugs that target specific proteins in the body. Finally, there is interest in developing new derivatives of this compound that have improved properties for use in lab experiments.
Synthesemethoden
N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide can be synthesized by reacting 4-fluoro-1-naphthylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide has been used in scientific research as a hapten to induce contact hypersensitivity in animals. Contact hypersensitivity is a type of delayed-type hypersensitivity that occurs when an individual is exposed to a chemical that they are sensitized to. This compound has also been used as a reagent in organic synthesis and as a fluorescent probe for studying protein-ligand interactions.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-fluoronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-23-12-7-10-17(18(11-12)24-2)21-19(22)15-8-9-16(20)14-6-4-3-5-13(14)15/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQDMUZMKWBHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C3=CC=CC=C32)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)



![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)

![2-chloro-N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5751389.png)

![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)


